molecular formula C13H15BrF3NO B8183185 1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine

1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine

Cat. No.: B8183185
M. Wt: 338.16 g/mol
InChI Key: TWILJTRFHSBZRH-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine is a chemical compound that features a piperidine ring attached to a benzyl group, which is further substituted with bromine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(trifluoromethoxy)benzyl chloride and piperidine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as potassium carbonate or sodium hydride is often used to deprotonate the piperidine, facilitating its nucleophilic attack on the benzyl chloride.

    Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to optimize yield and purity.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification techniques such as column chromatography or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperidine derivatives with various biological targets.

    Chemical Synthesis: The compound is employed in the synthesis of complex organic molecules, facilitating the exploration of new chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring may interact with hydrophobic pockets within the target protein, stabilizing the compound-protein complex and modulating the protein’s activity.

Comparison with Similar Compounds

    1-(4-Bromo-3-(trifluoromethoxy)benzyl)piperidine: Similar structure but with different substitution pattern on the benzyl group.

    1-(3-Bromo-4-(trifluoromethyl)benzyl)piperidine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    1-(3-Bromo-4-(methoxy)benzyl)piperidine: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness: 1-(3-Bromo-4-(trifluoromethoxy)benzyl)piperidine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[[3-bromo-4-(trifluoromethoxy)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO/c14-11-8-10(9-18-6-2-1-3-7-18)4-5-12(11)19-13(15,16)17/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWILJTRFHSBZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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